1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride
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Overview
Description
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of cyclobutanecarboxylic acid and is known for its unique structural properties, which include a cyclobutane ring with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride typically involves the following steps:
Cyclobutanone Reaction: Cyclobutanone is reacted with ammonium formate under heated conditions to produce 1-aminocyclobutanecarboxylic acid ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Produces oxides of the amino group.
Reduction: Produces alcohol derivatives.
Substitution: Produces substituted amino derivatives.
Scientific Research Applications
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Industry: Used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The compound acts as an NMDA receptor antagonist at the glycine site. It mimics the action of glycine, an amino acid, and binds to the NMDA receptor, thereby modulating signal transmission in the central nervous system . This interaction can influence various neurological processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclobutanecarboxylic acid: A similar compound with a cyclobutane ring and an amino group, but without the hydrochloride component.
Ethyl 1-aminocyclopropanecarboxylate hydrochloride: Another similar compound with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to its specific structural configuration, which includes both a cyclobutane ring and a hydrochloride component. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(1-aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9(5-2-6-9)8(7(11)12)3-1-4-8;/h1-6,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMXNOCLDXJBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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